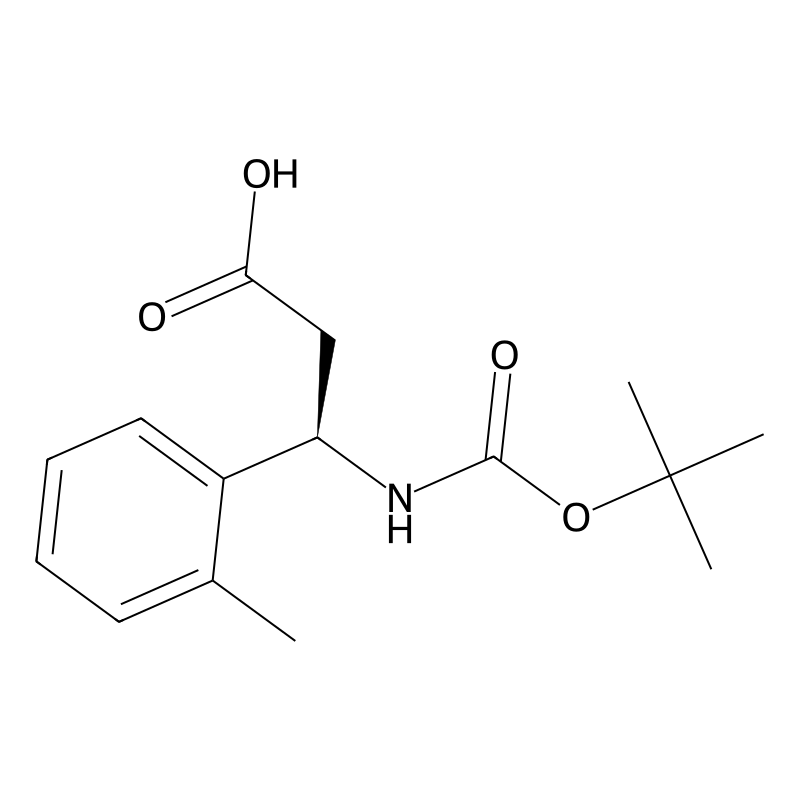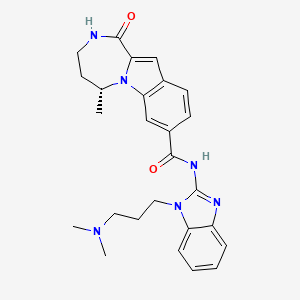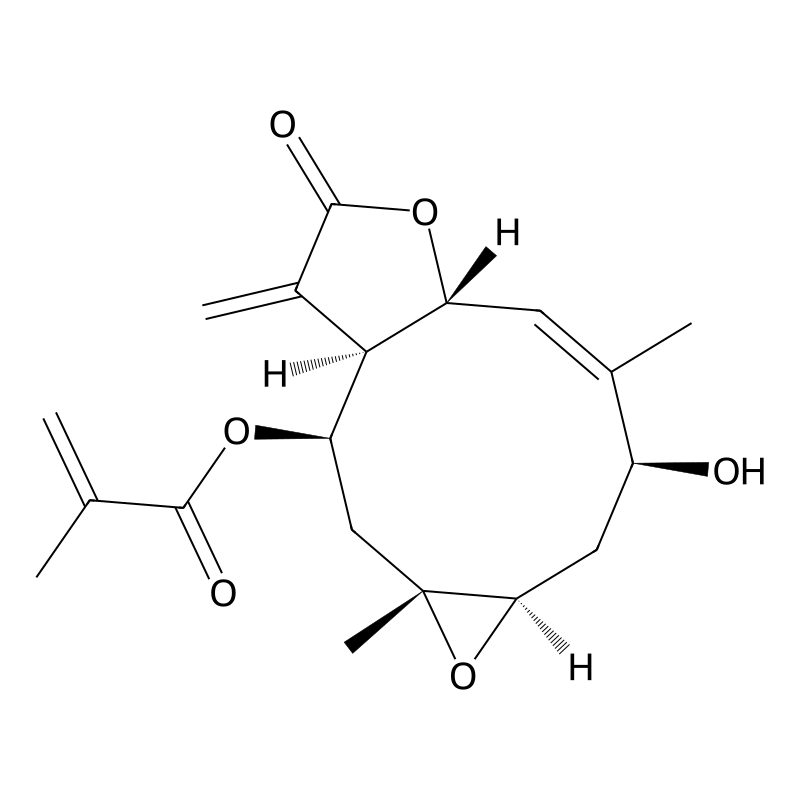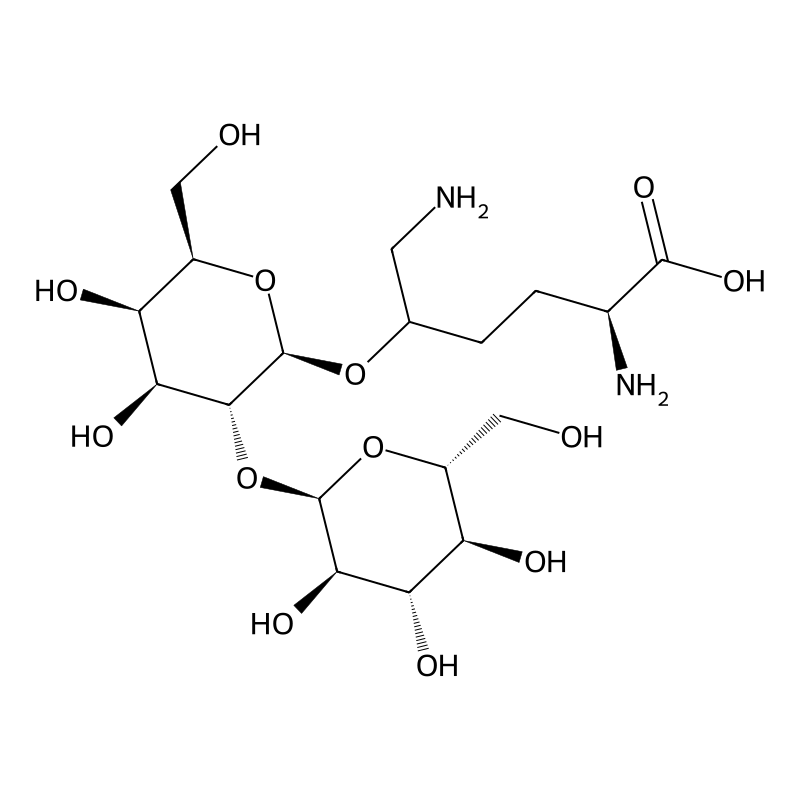(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Drug Design and Delivery
Scientific Field: Pharmacology and Medicinal Chemistry
Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices.
Methods of Application: These compounds are used in the synthesis of drugs and drug delivery devices.
Results or Outcomes: The use of these compounds in drug design and delivery has shown promise, but their susceptibility to hydrolysis, especially at physiological pH, is a challenge that needs to be addressed.
Application in Neutron Capture Therapy
Scientific Field: Medical Physics and Oncology
Summary of Application: Boronic acids and their esters are considered for the design of boron-carriers suitable for neutron capture therapy. This is a type of radiation therapy used to treat certain types of cancers.
Methods of Application: In neutron capture therapy, boron-containing compounds are introduced into the body, and the area to be treated is subjected to a beam of neutrons.
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Summary of Application: Boronic acids and their esters are widely used in organic synthesis.
Methods of Application: In a typical Suzuki-Miyaura reaction, a boronic acid or ester is reacted with an organic halide in the presence of a palladium catalyst and a base.
Results or Outcomes: The Suzuki-Miyaura reaction is a powerful tool in organic synthesis, allowing for the formation of complex organic structures from simpler precursors.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C₁₆H₂₃N₁O₄, with a molecular weight of approximately 293.36 g/mol. This compound features a propanoic acid backbone substituted with an o-tolyl group, which contributes to its unique properties and potential biological activities. The presence of the Boc group enhances its stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry .
- Wear gloves and protective clothing when handling the compound.
- Avoid inhalation and ingestion.
- Work in a well-ventilated area.
- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions.
- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful intermediates in organic synthesis.
- Coupling Reactions: The amino group can be utilized in peptide synthesis through coupling with other amino acids or peptide fragments, facilitating the construction of more complex molecules.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves:
- Starting Materials: Using commercially available o-tolyl derivatives and propanoic acid as starting materials.
- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
- Coupling Reaction: The protected amine is then coupled with the appropriate propanoic acid derivative.
- Purification: The final product is purified through techniques such as recrystallization or chromatography.
This compound has potential applications in:
- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds or drugs.
- Peptide Synthesis: In the preparation of peptides for research or therapeutic purposes.
- Chemical Research: As a building block in organic synthesis for various chemical transformations.
Interaction studies are crucial for understanding how (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid interacts with biological systems. Research may focus on:
- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action: Understanding how this compound influences biological pathways or processes.
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-((tert-butoxycarbonyl)amino)-3-(2-methylphenyl)propanoic acid | C₁₅H₂₁N₁O₄ | Different aromatic substitution (2-methylphenyl). |
| 3-((tert-butoxycarbonyl)amino)-3-(3-methylphenyl)propanoic acid | C₁₅H₂₁N₁O₄ | Different aromatic substitution (3-methylphenyl). |
| (S)-2-amino-4-methylpentanoic acid | C₆H₁₃N₁O₂ | A naturally occurring amino acid (L-leucine). |
The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid lies in its specific chiral configuration and the o-tolyl substitution, which can influence its biological activity and reactivity compared to other similar compounds.








